Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 72197-29-6 or 7640-09-7) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₆H₁₄ClN₃O₂ and a molecular weight of 315.75 g/mol . This compound features a chloro group at position 3, a methyl group at position 7, and a phenyl ring at position 2 of the pyrazolo[1,5-a]pyrimidine core. The ethyl ester moiety at position 6 enhances its lipophilicity, which is critical for membrane permeability in pharmacological applications.
Properties
IUPAC Name |
ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)12-9-18-15-13(17)14(19-20(15)10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJYINDXGRWQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C3=CC=CC=C3)Cl)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of reagents such as hydrazine, chloroacetic acid, and phenylhydrazine, followed by esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions are employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions at the chloro or methyl positions can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reactions often involve nucleophiles such as amines or alcohols under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different biological and chemical properties.
Scientific Research Applications
Pharmacological Applications
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for various therapeutic potentials:
- Selective Peripheral Benzodiazepine Receptor Ligands : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can act as selective ligands for peripheral benzodiazepine receptors, which are implicated in neuroprotection and the modulation of neuroinflammatory responses .
- COX-2 Inhibitors : The compound has shown promise as a COX-2 selective inhibitor, which is beneficial in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs. This selectivity is crucial for developing safer anti-inflammatory medications .
- HMG-CoA Reductase Inhibitors : Similar compounds have been identified as potential HMG-CoA reductase inhibitors, which are essential in managing cholesterol levels and preventing cardiovascular diseases .
- CRF1 Antagonists : The compound's structure suggests it may function as a corticotropin-releasing factor receptor 1 (CRF1) antagonist, which could be useful in treating anxiety and depression by modulating stress-related pathways .
Biochemical Research Applications
In addition to its pharmacological uses, this compound serves as a valuable tool in biochemical research:
- Structure-Activity Relationship Studies : The compound's unique structural features allow researchers to explore the relationship between chemical structure and biological activity, aiding in the design of new drugs with improved efficacy and safety profiles.
- Mechanistic Studies : By studying how this compound interacts with specific biological targets, researchers can gain insights into disease mechanisms and identify new therapeutic targets.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in various experimental models:
| Study | Findings |
|---|---|
| Selleri et al. (2005) | Demonstrated that certain derivatives exhibit high affinity for peripheral benzodiazepine receptors. |
| Almansa et al. (2001) | Found that these compounds can selectively inhibit COX-2 enzyme activity effectively. |
| Suzuki et al. (2001) | Reported on the cholesterol-lowering effects of related compounds through HMG-CoA reductase inhibition. |
| Chen et al. (2004) | Identified potential CRF1 antagonistic activity, suggesting applications in anxiety treatment. |
Mechanism of Action
The mechanism by which Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to its observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of the target compound with key analogues:
Structural and Substitutional Variations
Physicochemical and Crystallographic Properties
- Solubility and Lipophilicity :
- Crystal Packing :
- Analogues like Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: N/A) exhibit nearly perpendicular dihedral angles (~89.5°) between aromatic rings, stabilizing crystal lattices via N–H⋯N hydrogen bonds . The target compound’s methyl and phenyl groups likely induce distinct packing motifs.
Biological Activity
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a fused pyrazole and pyrimidine ring system with a phenyl group and an ethyl ester functionality. Its molecular formula is , and it has a molecular weight of 320.76 g/mol. The presence of chlorine and methyl groups contributes to its biological activity by influencing the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have been shown to act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis. In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating significant cytotoxicity .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5i | EGFR | 0.3 | Inhibition of cell migration and apoptosis |
| Compound 5b | VEGFR-2 | 7.60 | Induction of G1/S phase arrest |
| This compound | TBD | TBD |
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have also been identified as selective inhibitors for various enzymes involved in critical biological pathways. For example, they have shown promise as COX-2 selective inhibitors, which could be beneficial in managing inflammatory conditions . The inhibition of cyclooxygenase enzymes is particularly relevant in cancer therapy due to their role in tumor progression.
Antiparasitic and Antifungal Activities
Research indicates that some derivatives exhibit antiparasitic and antifungal activities. The mechanisms are not fully elucidated but may involve interference with metabolic pathways unique to parasites or fungi .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical models:
- MCF-7 Breast Cancer Model : A study reported that a related compound significantly inhibited tumor growth in MCF-7 cells, inducing apoptosis and causing cell cycle arrest at the G1/S phase .
- In Vivo Studies : Animal models treated with pyrazolo[1,5-a]pyrimidine derivatives showed reduced tumor sizes compared to controls, supporting their potential for further development as anticancer agents .
Q & A
Advanced Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR or DNA) using binding affinity scores (ΔG) and pose validation .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) .
How do substituent electronic effects influence synthetic yields and reaction times?
Advanced Question
Electron-donating groups (e.g., -OCH₃) accelerate cyclization but reduce yields due to side reactions. Electron-withdrawing groups (e.g., -Cl) slow reactions but improve yields by stabilizing intermediates:
- Case Study : Substituents on benzaldehyde in Biginelli-like reactions show EDGs reduce reaction time by 30% but lower yields by 15%, while EWGs increase yields by 20% with prolonged times .
- Mechanistic Insight : EDGs enhance nucleophilicity of intermediates, favoring faster but less selective pathways .
What role do hydrogen-bonding networks play in crystallization?
Advanced Question
Hydrogen bonds dictate crystal packing motifs:
- N–H···N Interactions : In ethyl 7-(4-bromophenyl)tetrazolo[1,5-a]pyrimidine-6-carboxylate, N–H···N bonds (2.85 Å) form chains along the a-axis, while C–H···O bonds stabilize layer stacking .
- Graph Set Analysis : Etter’s notation (e.g., C(4) chains or R₂²(8) rings) classifies H-bond patterns, aiding polymorph prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
